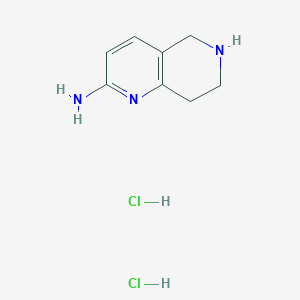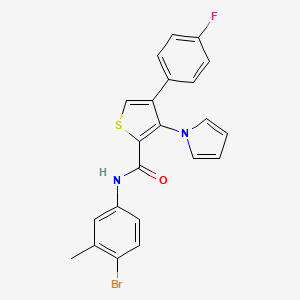
N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-glycosyl-thiophene-2-carboxamides, involves the attachment of carbohydrate residues to the thiophene moiety, which has been shown to affect biological activity . Similarly, the synthesis of aromatic polyamides from diacid precursors demonstrates the versatility of aromatic compounds in forming polymers with high thermal stability . Although the exact synthesis of N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not detailed, these studies suggest that its synthesis would likely involve multiple steps, including the formation of amide bonds and the introduction of substituents onto the aromatic rings.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamides has been explored using X-ray crystallography and computational methods such as DFT and MP2 calculations . These analyses reveal that the s-cis conformation of the thiophene-2-carboxamide is more stable than the s-trans isomer. For the compound , the presence of substituents such as the 4-fluorophenyl and 1H-pyrrol-1-yl groups would likely influence the overall conformation and stability of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of thiophene-2-carboxamides and related compounds can be influenced by the substituents attached to the thiophene ring. For instance, the presence of glycosyl groups has been shown to affect the biological activity of these compounds . The bromo and fluoro substituents on the aromatic rings of the compound would also be expected to influence its chemical reactivity, potentially through mechanisms such as nucleophilic aromatic substitution or interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as aromatic polyamides, demonstrate solubility in organic solvents and the ability to form films, along with high thermal stability . These properties suggest that N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may also exhibit solubility in similar solvents and possess a degree of thermal stability, which could be relevant for its potential applications in materials science or as a pharmaceutical agent.
科学的研究の応用
Nuclear Magnetic Resonance Applications
Bicyclic thiophene derivatives, including N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, have been utilized in nuclear magnetic resonance (NMR) studies. These derivatives have demonstrated unique spin coupling over six bonds due to a through-space mechanism, enhancing our understanding of molecular structures and interactions (Hirohashi, Inaba, & Yamamoto, 1976).
Synthetic Chemistry and Characterization
The compound has played a role in the synthesis and characterization of research chemicals. This includes the differentiation of isomers and understanding the mislabeling of research chemicals, which is crucial for accurate scientific communication and research progress (McLaughlin et al., 2016).
Cancer Research
In cancer research, derivatives of this compound have been identified as potent and selective inhibitors of specific kinases, contributing to the development of targeted cancer therapies. This includes the advancement of compounds into clinical trials due to favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Intramolecular Cyclization
The compound is also involved in the field of intramolecular cyclization, where it aids in the synthesis of heterocyclic compounds. This is pivotal for the development of new materials and pharmaceuticals (Danilyuk et al., 2016).
Radiopharmaceuticals
Furthermore, derivatives of this compound have been utilized in the synthesis of radiopharmaceuticals, specifically as radiotracers for studying cannabinoid receptors. This has implications for neuroimaging and the understanding of neurological diseases (Katoch-Rouse & Horti, 2003).
Antibacterial and Antifungal Research
Compounds derived from N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have shown antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Vasu et al., 2003).
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2OS/c1-14-12-17(8-9-19(14)23)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHREHOXBTCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)
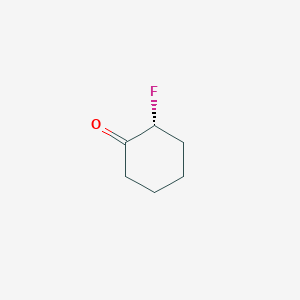
![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)
![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

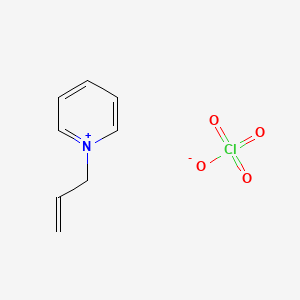
![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)

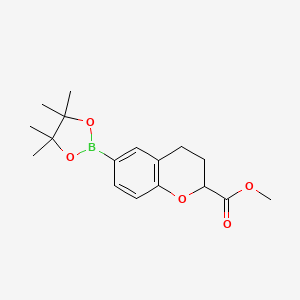
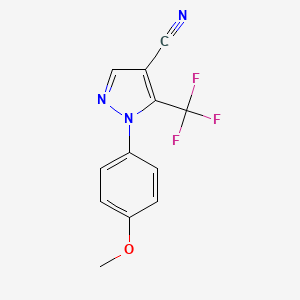
![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)
![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)
